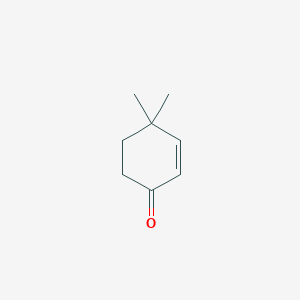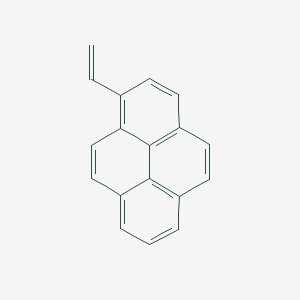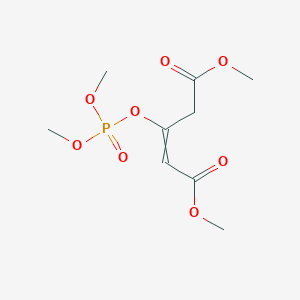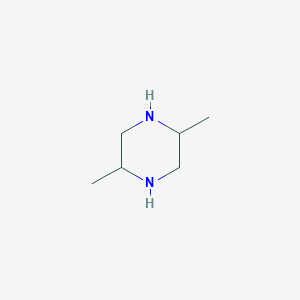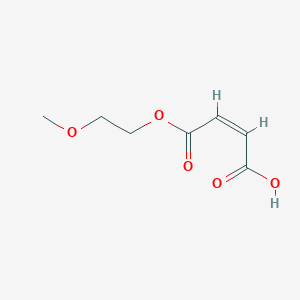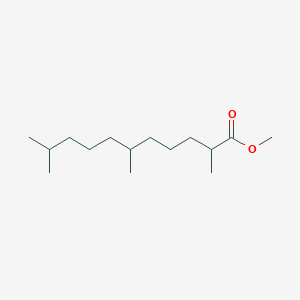
Methyl 2,6,10-trimethylundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,6,10-trimethylundecanoate is a chemical compound that belongs to the class of esters. It is a colorless liquid that has a fruity odor and is used in various industrial applications. This compound is synthesized by esterification of 2,6,10-trimethylundecanoic acid with methanol in the presence of a catalyst.
Wirkmechanismus
The mechanism of action of methyl 2,6,10-trimethylundecanoate is not well understood. It is believed to exert its antimicrobial and antifungal properties by disrupting the cell membrane of microorganisms. It may also interfere with the synthesis of essential cellular components, such as proteins and nucleic acids.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic. This compound is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,6,10-trimethylundecanoate has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also readily available and relatively inexpensive. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions. It also has a low vapor pressure, which can make it challenging to handle in gas-phase experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 2,6,10-trimethylundecanoate. One area of interest is its potential as a natural preservative in the food and cosmetic industries. Another area of research is its use as a biofuel, which could have significant environmental benefits. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as an antimicrobial and antifungal agent.
Synthesemethoden
Methyl 2,6,10-trimethylundecanoate is synthesized by esterification of 2,6,10-trimethylundecanoic acid with methanol in the presence of a catalyst. The catalyst used in the synthesis process can be a strong acid such as sulfuric acid or a Lewis acid such as boron trifluoride. The reaction is carried out under reflux conditions, and the product is obtained by distillation and purification. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
Methyl 2,6,10-trimethylundecanoate has various scientific research applications. It is used as a flavor and fragrance ingredient in the food and cosmetic industries. It is also used as a solvent in the production of polymers and resins. This compound has been studied for its antimicrobial and antifungal properties. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This compound has also been studied for its potential as a biofuel.
Eigenschaften
CAS-Nummer |
1001-79-2 |
|---|---|
Molekularformel |
C15H30O2 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
methyl 2,6,10-trimethylundecanoate |
InChI |
InChI=1S/C15H30O2/c1-12(2)8-6-9-13(3)10-7-11-14(4)15(16)17-5/h12-14H,6-11H2,1-5H3 |
InChI-Schlüssel |
CSPZQWRFIYFDHS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)OC |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)OC |
Synonyme |
2,6,10-Trimethylundecanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
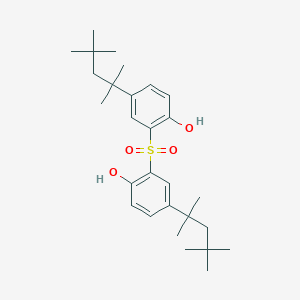
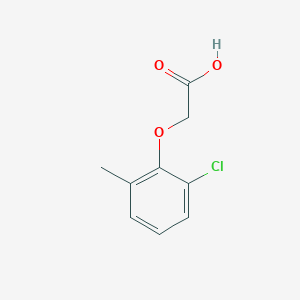
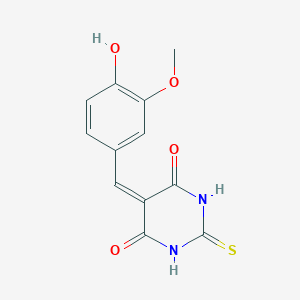
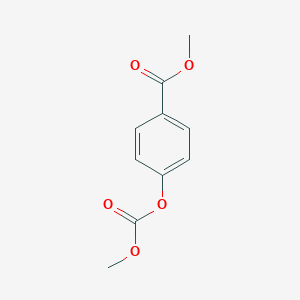
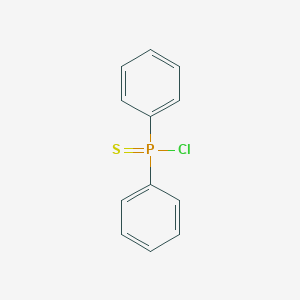
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
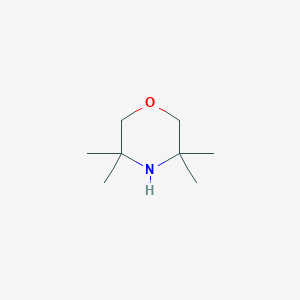
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)
